molecular formula C3H11N3O2S B3012989 (2-Aminoethyl)(methylsulfamoyl)amine CAS No. 1596113-40-4

(2-Aminoethyl)(methylsulfamoyl)amine

Cat. No. B3012989
CAS RN: 1596113-40-4
M. Wt: 153.2
InChI Key: XDZWKVZVZXMWIU-UHFFFAOYSA-N
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Description

“(2-Aminoethyl)(methylsulfamoyl)amine” is a chemical compound with the CAS Number: 1596113-40-4 . It has a molecular weight of 153.21 . The compound is an amine, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .


Molecular Structure Analysis

The InChI code for “(2-Aminoethyl)(methylsulfamoyl)amine” is 1S/C3H11N3O2S/c1-5-9(7,8)6-3-2-4/h5-6H,2-4H2,1H3 . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

“(2-Aminoethyl)(methylsulfamoyl)amine” is an oil at room temperature . Amines of low molar mass are quite soluble in water . They have boiling points comparable to those of ethers .

Scientific Research Applications

1. Nanofiltration Membranes

Novel sulfonated thin-film composite nanofiltration membranes were synthesized using sulfonated aromatic diamine monomers. These membranes demonstrated improved water flux and effective dye treatment, highlighting the role of sulfonic acid groups in enhancing surface hydrophilicity and dye rejection in the filtration process (Liu et al., 2012).

2. Synthesis of 1-Substituted-1H-1,2,3,4-Tetrazoles

2-Aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 was introduced as an efficient magnetic nanocatalyst for synthesizing 1-substituted-1H-1,2,3,4-tetrazoles. This method offers advantages in terms of reaction time, environmental friendliness, and yields (Ghasemzadeh & Akhlaghinia, 2017).

3. Parallel Purification in Combinatorial Chemistry

Polystyrene−divinylbenzene-supported derivatives of tris(2-aminoethyl)amine were used for quenching excess reactants and impurities in solution-phase syntheses. This method simplifies the purification process in combinatorial chemistry (R. J. C. and Hodges, 1997).

4. Sulforhodamine-Amine Conjugates

The chemistry of sulforhodamine-amine conjugates, including their interaction with myosin subfragment 1, was examined. These conjugates have different properties due to the formation of a colorless sultam in one of the sulfonamide isomers (Corrie, Davis, & Eccleston, 2001).

5. Direct N-Monomethylation of Aromatic Primary Amines

The study presents a method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This process offers broad substrate scope and excellent selectivities (Li et al., 2012).

6. Electrochemical Oxidation in Ionic Liquid Media

Research on the electrochemical oxidation of primary amine in ionic liquid media showed the formation of an organic layer attached to the electrode surface. This study contributes to understanding the modification of electrodes through amino compound oxidation (Ghilane et al., 2010).

7. Synthesis of N-Methyl- and N-Alkylamines

An expedient reductive amination process using nitrogen-doped graphene-activated Co3O4-based catalysts was reported. This method allows for the synthesis of various N-methyl- and N-alkylamines, including amino acid derivatives and existing drug molecules (Senthamarai et al., 2018).

8. CO2 Absorption in Aqueous Solutions of Hindered Amines

The study explored the behavior of sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) in aqueous solutions as chemical solvents for CO2 capture. The equilibrium and kinetic constants were determined to understand the reaction mechanism (Chakraborty, Astarita, & Bischoff, 1986).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Future Directions

There is ongoing research into the potential applications of amines, including “(2-Aminoethyl)(methylsulfamoyl)amine”. For example, a study has reported the post-synthetic modification strategy to covalently graft polyamines, including ethylenediamine (ED), diethylenetriamine (DETA), tris (2-aminoethyl)amine (TAEA), and polyethyleneimine (PEI) to the amino-ligand of a Cr-MOF, for post-combustion carbon capture applications . Another study has evaluated the cytotoxicity of novel bis(2-aminoethyl)amine derivatives .

properties

IUPAC Name

N'-(methylsulfamoyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11N3O2S/c1-5-9(7,8)6-3-2-4/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZWKVZVZXMWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)(methylsulfamoyl)amine

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